3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
Overview
Description
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a chlorodifluoromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole typically involves the introduction of the chlorodifluoromethyl group onto a pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using chlorodifluoromethyl reagents. This process can be achieved through various routes, including:
Electrophilic Difluoromethylation: Using chlorodifluoromethyl reagents under electrophilic conditions to introduce the CF2Cl group onto the pyrazole ring.
Nucleophilic Difluoromethylation: Utilizing nucleophilic difluoromethylation reagents to achieve the desired substitution.
Radical Difluoromethylation: Employing radical initiators to facilitate the addition of the CF2Cl group to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The chlorodifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyrazole ring.
Scientific Research Applications
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with specific enzymes or receptors. The presence of the chlorodifluoromethyl group enhances its lipophilicity and stability, allowing it to effectively engage with its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole
- 3-(Trifluoromethyl)-5-methyl-1H-pyrazole
- 3-(Difluoromethyl)-5-methyl-1H-pyrazole
Uniqueness
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole is unique due to the presence of the chlorodifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDBRBWYIQJDSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363006 | |
Record name | 3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321998-14-5 | |
Record name | 3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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